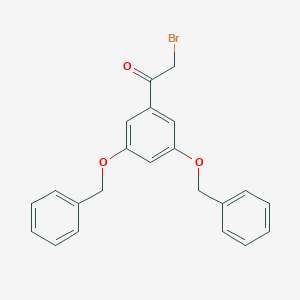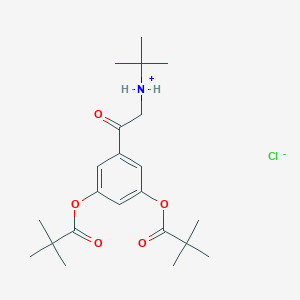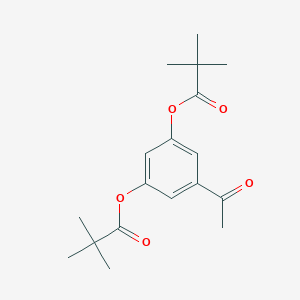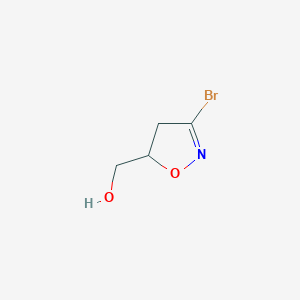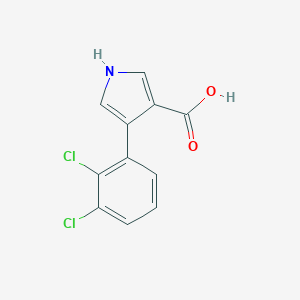
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid (DCPA) is an organic compound that is widely used in scientific research. It is a potent herbicide that inhibits the growth of plants by disrupting the biosynthesis of chlorophyll. However, its unique chemical properties also make it an interesting compound for other applications, such as in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In addition, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to inhibit the activity of other enzymes, such as cytochrome P450, by binding to their active sites.
Efectos Bioquímicos Y Fisiológicos
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death or mutations. In addition, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to affect the expression of certain genes involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid in laboratory experiments is its potency and specificity. It can be used at very low concentrations to achieve a desired effect, and its mechanism of action is well understood. However, one limitation of using 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid is its toxicity, which can limit its use in certain experiments or cell lines.
Direcciones Futuras
There are several potential future directions for the use of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid in scientific research. One area of interest is the development of new herbicides based on the structure of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid, which could be more effective and environmentally friendly than current herbicides. Another area of interest is the study of the effects of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid on human health, particularly its potential role in the development of cancer or other diseases. Finally, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid could be used as a tool to study the effects of oxidative stress and DNA damage on cells, which could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been extensively used as a research tool in various scientific fields, such as biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has also been used to study the effects of oxidative stress on cells and tissues.
Propiedades
Número CAS |
103999-46-8 |
|---|---|
Nombre del producto |
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid |
Fórmula molecular |
C11H7Cl2NO2 |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16/h1-5,14H,(H,15,16) |
Clave InChI |
RHSPTIUSWBEMTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)O |
Sinónimos |
4-(2,3-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

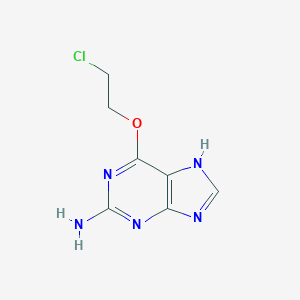

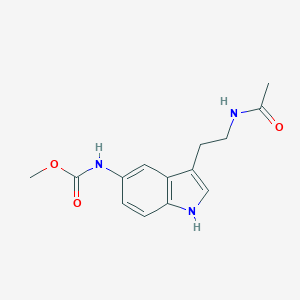
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
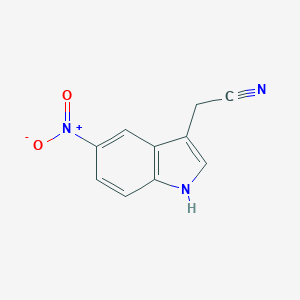
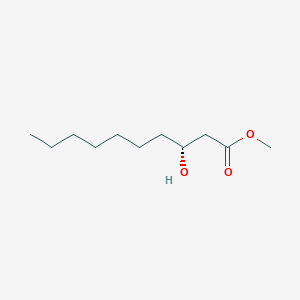
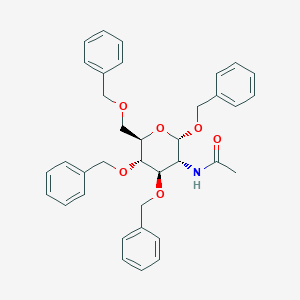
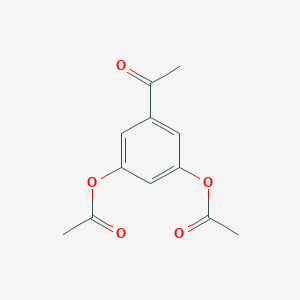
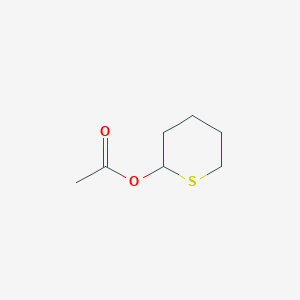
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
